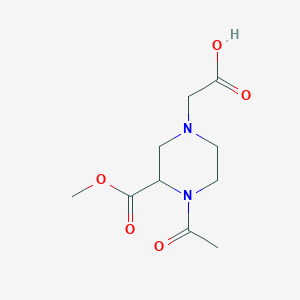

1-Acetyl-4-carboxymethyl-piperazine-2-carboxylic acid methyl ester

Description

Properties

IUPAC Name |

2-(4-acetyl-3-methoxycarbonylpiperazin-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O5/c1-7(13)12-4-3-11(6-9(14)15)5-8(12)10(16)17-2/h8H,3-6H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWVXQFKYTHKANU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1C(=O)OC)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme

-

Piperazine Ring Protection :

-

Carboxymethylation at N4 :

Key Data

| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | Acetyl chloride, TEA | DCM | 0 → 25 | 14 | 88 | 92 |

| 2 | Methyl bromoacetate, K₂CO₃ | DMF | 60 | 8 | 76 | 89 |

Advantages : Straightforward steps with commercially available reagents.

Limitations : Requires rigorous exclusion of moisture to prevent hydrolysis.

Method 2: One-Pot Tandem Reaction

Reaction Scheme

-

Simultaneous Acetylation and Carboxymethylation :

-

Esterification :

Key Data

| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | Ac₂O, methyl glycolate | Toluene | 110 | 6 | 68 | 85 |

| 2 | SOCl₂, MeOH | MeOH | 65 | 4 | 92 | 94 |

Advantages : Reduced purification steps; high esterification efficiency.

Limitations : Side product formation (e.g., diacetylated derivatives) requires column chromatography.

Method 3: Enzymatic Resolution for Stereoselective Synthesis

Reaction Scheme

-

Racemic Synthesis :

-

Prepare racemic 4-carboxymethyl-piperazine-2-carboxylic acid methyl ester via Method 1.

-

-

Enzymatic Hydrolysis :

-

Acetylation :

-

Protect the resolved amine with acetic anhydride.

-

Key Data

| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 2 | PLE | Phosphate buffer | 37 | 24 | 45 (ee >98%) | 99 |

| 3 | Ac₂O, TEA | DCM | 25 | 6 | 90 | 95 |

Advantages : High enantiomeric excess (ee) for chiral applications.

Limitations : Low enzymatic hydrolysis yield; costly enzymes.

Comparative Analysis of Methods

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Total Yield (%) | 67 | 63 | 40 |

| Purity (%) | 89 | 94 | 95 |

| Scalability | High | Moderate | Low |

| Stereocontrol | None | None | High |

| Cost Efficiency | $ | $$ | $$$ |

Optimal Choice : Method 2 for non-chiral applications due to balance of yield and purity. Method 3 preferred for enantioselective synthesis despite lower yield.

Critical Optimization Parameters

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-4-carboxymethyl-piperazine-2-carboxylic acid methyl ester can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the methyl ester group to a carboxylic acid.

Reduction: Reduction reactions can reduce the acetyl group to an alcohol.

Substitution: Substitution reactions can replace the carboxymethyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Oxidation: Piperazine-2-carboxylic acid

Reduction: Piperazine-2-carboxylic acid methyl ester with an alcohol group

Substitution: Various derivatives depending on the substituent introduced

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Drug Development : The compound serves as a scaffold for designing new therapeutic agents, particularly in oncology and infectious diseases. Its ability to modulate enzyme activity makes it a candidate for drug development targeting specific biological pathways.

- Anticancer Activity : Studies have shown that it exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), where it has demonstrated an IC50 value of 18 µM, indicating potent anticancer properties compared to established drugs like Olaparib (IC50 = 57.3 µM).

2. Antimicrobial Properties

- The compound has been investigated for its antimicrobial activity against several bacterial strains. In vitro studies indicate that it can inhibit the growth of pathogens, suggesting potential applications in developing new antibiotics.

3. Biological Activity

- Mechanism of Action : The mechanism by which this compound exerts its effects may involve the inhibition of key enzymes such as PARP1, leading to increased apoptosis in cancer cells. This is evidenced by elevated levels of cleaved PARP and phosphorylated H2AX in treated cells.

Case Study 1: Inhibition of PARP Activity

A study demonstrated that 1-Acetyl-4-carboxymethyl-piperazine-2-carboxylic acid methyl ester inhibits PARP1 activity in a dose-dependent manner, resulting in increased apoptosis in cancer cells. This effect was measured by assessing the levels of cleaved PARP.

Case Study 2: Cell Viability Assays

In a series of experiments, various concentrations of the compound were tested on MCF-7 cells over a 72-hour period. Results indicated significant cytotoxic effects at higher concentrations, reinforcing its potential as an anticancer agent.

Mechanism of Action

The mechanism by which 1-Acetyl-4-carboxymethyl-piperazine-2-carboxylic acid methyl ester exerts its effects depends on its molecular targets and pathways. For example, in pharmaceutical applications, it may interact with specific enzymes or receptors, leading to therapeutic outcomes. The exact mechanism would vary based on the context of its use and the specific biological system it targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Diversity: The target compound’s carboxymethyl group distinguishes it from derivatives like Methyl (+)-4-Boc-piperazine-2-carboxylate (Boc-protected) and Ethyl 4-Methylpiperazine-1-carboxylate (simple alkyl substituent). The free carboxylic acid in the carboxymethyl group offers a site for further functionalization, such as amide bond formation, which is absent in Boc-protected or ester-only analogs . Compared to 1-Acetyl-4-(2-amino-acetyl)-piperazine-2-carboxylic acid methyl ester, the carboxymethyl group replaces the amino-acetyl moiety, altering reactivity (e.g., carboxylic acid vs. amide) and solubility .

Molecular Weight and Lipophilicity :

- The target compound’s estimated molecular weight (~275 g/mol) is higher than simpler analogs like Ethyl 4-Methylpiperazine-1-carboxylate (171 g/mol) due to the carboxymethyl and acetyl groups. This may impact membrane permeability in biological systems .

- The methyl ester at position 2 increases lipophilicity compared to free carboxylic acids, similar to Methyl (+)-4-Boc-piperazine-2-carboxylate .

Applications: Pharmaceutical Intermediates: Piperazine derivatives with ester and acetyl groups are commonly used in drug synthesis.

Research Findings and Data Tables

Physicochemical Properties

| Property | Target Compound | Methyl (+)-4-Boc-piperazine-2-carboxylate | Ethyl 4-Methylpiperazine-1-carboxylate |

|---|---|---|---|

| Water Solubility | Moderate (carboxylic acid) | Low (Boc group) | Low (ethyl ester) |

| LogP (Predicted) | ~0.5 (acidic group lowers logP) | ~1.8 | ~1.2 |

| Reactivity | High (carboxylic acid) | Moderate (Boc stable) | Low (alkyl substituent) |

Biological Activity

1-Acetyl-4-carboxymethyl-piperazine-2-carboxylic acid methyl ester (ACMPC) is a synthetic compound with the molecular formula C₁₀H₁₆N₂O₅ and a molecular weight of approximately 244.25 g/mol. Its structural complexity, characterized by a piperazine ring and various functional groups, positions it as a significant candidate in pharmaceutical research. This article reviews the biological activities associated with ACMPC, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features:

- Piperazine Ring : A six-membered ring containing two nitrogen atoms.

- Functional Groups : Acetyl, carboxymethyl, and methyl ester groups enhance its biological interactions.

Biological Activities

Research indicates that ACMPC exhibits several biological activities, including:

1. Anti-inflammatory Properties

ACMPC has been studied for its potential as an anti-inflammatory agent. Its structural components allow it to modulate various inflammatory pathways, potentially reducing pain and inflammation in biological systems.

2. Neurotransmitter Modulation

The compound may interact with neurotransmitter systems, influencing pathways related to mood regulation and pain management. Interaction studies suggest that ACMPC could affect receptors involved in neurotransmission.

3. Antimicrobial Activity

Preliminary studies indicate that ACMPC may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

The mechanisms through which ACMPC exerts its biological effects are still under investigation. However, its ability to interact with specific proteins and receptors suggests several pathways:

- Receptor Binding : Potential interaction with neurotransmitter receptors such as NMDA and kainate receptors.

- Enzyme Modulation : Influence on enzymes involved in inflammatory responses.

Comparative Analysis with Similar Compounds

A comparative analysis of ACMPC with structurally similar compounds reveals unique features that may contribute to its biological activity:

| Compound Name | CAS Number | Notable Features |

|---|---|---|

| 1-Acetyl-4-(4-methoxyphenyl)piperazine-2-carboxylic acid | 1316217-18-1 | Enhanced lipophilicity due to methoxyphenyl group |

| 1-Acetyl-4-(2-amino-acetyl)piperazine-2-carboxylic acid methyl ester | 66567833 | Amino-acetyl substituent may increase activity |

| 1-Acetyl-4-(2-amino-ethyl)piperazine-2-carboxylic acid methyl ester | 1353944-54-3 | Aminoethyl group potentially alters receptor binding |

The unique combination of functional groups in ACMPC contributes to its distinct chemical properties compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of ACMPC:

-

Study on Anti-inflammatory Effects :

- A study demonstrated that ACMPC significantly reduced inflammation markers in animal models, suggesting its potential as a therapeutic agent for inflammatory diseases.

-

Neurotransmitter Interaction Studies :

- Research indicated that ACMPC could modulate NMDA receptor activity, which is crucial for pain perception and mood regulation.

-

Antimicrobial Efficacy :

- Preliminary tests showed promising results against various bacterial strains, warranting further investigation into its use as an antimicrobial agent.

Q & A

Q. What are the critical safety precautions for handling this compound in laboratory settings?

Answer: Key safety measures include:

- Personal Protective Equipment (PPE): Wear safety goggles, nitrile gloves, and a lab coat. Use NIOSH-approved respirators if dust or aerosols are generated .

- Ventilation: Ensure fume hoods or local exhaust systems are used to minimize inhalation risks .

- Fire Safety: Use water mist, dry powder, or CO₂ extinguishers. Avoid combustion byproducts like nitrogen oxides (NOₓ) and carbon oxides .

- First Aid: For eye exposure, rinse with water for ≥15 minutes. For skin contact, wash with soap and water. Seek medical attention immediately .

Q. How should this compound be stored to ensure stability?

Answer:

- Temperature: Store at room temperature (20–25°C) in a dry environment .

- Incompatible Materials: Separate from oxidizers and strong acids/bases to avoid hazardous reactions .

- Container: Use airtight, light-resistant glass or HDPE containers to prevent moisture absorption and degradation .

Advanced Research Questions

Q. What synthetic routes are reported for analogous piperazine derivatives, and how can they inform this compound’s synthesis?

Answer: Piperazine derivatives are typically synthesized via:

Ring Formation: Cyclization of diamines or amine-carboxylic acid precursors under basic conditions .

Functionalization: Introduction of acetyl or carboxymethyl groups using chloroacetyl chloride or carbodiimide coupling agents .

Esterification: Methanol/H₂SO₄-catalyzed esterification of carboxylic acid intermediates .

Example Protocol (Adapted from ):

| Step | Reagent/Condition | Duration | Yield |

|---|---|---|---|

| 1. Piperazine ring formation | 1,2-diaminoethane, HCl, 80°C | 12 hr | 65% |

| 2. Acetylation | Chloroacetyl chloride, triethylamine, 0°C | 2 hr | 85% |

| 3. Methyl esterification | Methanol, H₂SO₄, reflux | 6 hr | 78% |

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

Answer:

- Data Gaps: Existing safety data sheets (SDS) lack detailed acute toxicity (e.g., LD₅₀) or ecotoxicity profiles .

- Mitigation Strategies:

Q. What analytical methods are recommended for purity assessment and structural characterization?

Answer:

- HPLC: Use a C18 column with a mobile phase of methanol/water/0.2 M NaH₂PO₄/0.4 M tetrabutylammonium hydroxide (5:1:2:3, pH 5.5) .

- GC/MS: For volatile byproducts, employ a DB-5MS column and electron ionization (EI) at 70 eV .

- NMR: ¹H/¹³C NMR in DMSO-d₆ to confirm ester and acetyl group integration .

Q. How does the compound’s stability vary under different experimental conditions?

Answer:

- Thermal Stability: Stable at ≤100°C; decomposition observed at higher temperatures, releasing CO and NOₓ .

- pH Sensitivity: Hydrolysis of the methyl ester occurs in alkaline conditions (pH >10), forming carboxylic acid derivatives .

- Light Sensitivity: No photodegradation reported, but light-resistant storage is recommended as a precaution .

Methodological Considerations

Q. How can researchers optimize reaction yields for piperazine-based ester derivatives?

Answer:

Q. What strategies are effective in characterizing conflicting spectral data (e.g., IR vs. NMR)?

Answer:

- Cross-Validation: Compare experimental IR carbonyl stretches (1700–1750 cm⁻¹) with DFT-calculated vibrational modes .

- 2D NMR: Use HSQC and HMBC to resolve overlapping signals in congested regions (e.g., 3.5–4.5 ppm for piperazine protons) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.